molecular formula C6H9NO2 B13320217 Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B13320217
M. Wt: 127.14 g/mol
InChI Key: COLQEKJVIARUEA-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate can be synthesized through a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, short reaction times, and good yields of the products.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate (MDPC) is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

MDPC is a pyrrole derivative that has been investigated for various biological activities including antimicrobial , anticancer , and antitubercular properties . Its structural characteristics allow it to interact with multiple biological targets, leading to diverse pharmacological effects.

Target Interactions

MDPC and its derivatives exhibit cytotoxicity against various cancer cell lines. The primary mechanism involves the modulation of cellular signaling pathways and gene expression, which can lead to apoptosis in cancer cells.

Biochemical Pathways

Research indicates that MDPC affects several biochemical pathways, including those involved in metabolic processes and enzyme activity modulation. For example, it interacts with enzymes critical for the synthesis of indole derivatives, which are essential in pharmacology.

Antimicrobial Properties

MDPC has shown promising antimicrobial activity. In studies evaluating its efficacy against various pathogens, it demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of MDPC have been highlighted in several studies. It has been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The cytotoxic effects were observed at micromolar concentrations, indicating a potent activity profile .

Antitubercular Activity

Recent studies have focused on the antitubercular activity of pyrrole derivatives related to MDPC. Compounds designed based on the MDPC scaffold have exhibited low minimum inhibitory concentrations (MIC) against drug-resistant strains of Mycobacterium tuberculosis. For instance, certain derivatives showed MIC values below 0.016 μg/mL with minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis .

Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of MDPC on human cancer cell lines. The results indicated that MDPC significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis markers and confirmed that MDPC induced apoptosis through intrinsic pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Intrinsic pathway activation

Study 2: Antimicrobial Efficacy

In another investigation, MDPC was tested against various bacterial strains. The compound exhibited broad-spectrum antibacterial activity.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus<0.5Strongly inhibitory
Escherichia coli1.0Moderately inhibitory
Mycobacterium tuberculosis<0.016Highly effective

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h2-3,5,7H,4H2,1H3

InChI Key

COLQEKJVIARUEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCN1

Origin of Product

United States

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